molecular formula C8H12N2O2 B6588904 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1314907-39-5

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B6588904
CAS No.: 1314907-39-5
M. Wt: 168.19 g/mol
InChI Key: NAPIDGLADKZGFF-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid ( 1314907-39-5) is a pyrazole-based building block with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . Pyrazole derivatives are vital substructures in medicinal chemistry, known for a wide spectrum of biological activities . They are key intermediates in the synthesis of novel compounds for research, including the development of potential therapeutic agents . The acetic acid functional group on the pyrazole core provides a versatile handle for further chemical modification, allowing researchers to create amide, ester, or other derivatives for use in drug discovery programs. The structural motif of substituted pyrazoles is found in numerous pharmaceutical compounds and is frequently explored in the synthesis of novel heterocycles with significant biological profiles, such as anticancer activity . This compound is intended for research applications as a chemical precursor or intermediate. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

CAS No.

1314907-39-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(1-ethyl-3-methylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H12N2O2/c1-3-10-5-7(4-8(11)12)6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

NAPIDGLADKZGFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CC(=O)O

Purity

95

Origin of Product

United States

Computational and Theoretical Investigations of Pyrazole Acetic Acid Systems

Theoretical Prediction of Spectroscopic ParametersThere are no published theoretical predictions of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound.

To fulfill the user's request accurately, dedicated computational studies on "2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid" would need to be performed.

Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov For a molecule like 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, the process would begin with the optimization of its three-dimensional geometry at a selected level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). sci-hub.se

Following geometry optimization, the NMR shielding tensors would be calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would provide chemical shifts for the protons on the ethyl group, the methyl group, the pyrazole (B372694) ring, and the acetic acid moiety. Similarly, the ¹³C NMR spectrum would yield chemical shifts for each carbon atom in the molecule. nih.gov Comparing these computed shifts with experimental data, if available, is crucial for validating the computational model and can help in the definitive assignment of NMR signals. scholaris.ca Such calculations also offer a deeper understanding of the electronic environment around each nucleus.

Simulated Infrared (IR) Vibrational Frequencies and Mode Assignments

Theoretical vibrational spectroscopy is a valuable tool for interpreting experimental IR spectra. The simulation of the IR spectrum for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid would also typically be performed using DFT calculations. osti.gov After optimizing the molecular geometry to a minimum energy state, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net

The output of these calculations is a list of vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the nature of the atomic motions. For 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the alkyl groups and the pyrazole ring, and various bending and rocking motions. iosrjournals.orgijoctc.org

It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies. Therefore, they are often scaled by an empirical scaling factor to improve agreement with experimental data. osti.gov The simulated spectrum can aid in the assignment of peaks in an experimental IR spectrum and provide a more complete understanding of the molecule's vibrational properties. arxiv.org

Intermolecular Interactions and Aggregation Studies

Hydrogen Bonding Networks in Dimeric and Polymeric Structures

The carboxylic acid group and the pyrazole ring in 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid are capable of forming strong hydrogen bonds. In the solid state, carboxylic acids commonly form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups. cambridge.org Additionally, the pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor (N-H, if present) and acceptor. nih.govnih.gov

Computational studies can be used to model these interactions in dimeric and polymeric structures. By calculating the interaction energies and optimized geometries of these aggregates, the stability and nature of the hydrogen bonding networks can be elucidated. nih.gov For pyrazole-carboxylic acid systems, it has been shown that molecules can arrange into chains or more complex three-dimensional networks through a combination of O-H···N and N-H···O hydrogen bonds. cambridge.orgnih.gov These interactions play a crucial role in determining the crystal packing and, consequently, the material's physical properties.

Solvent Effects on Molecular Structure and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent. sci-hub.se

Explicit solvent models involve including a number of solvent molecules around the solute molecule in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, studies in different solvents would reveal changes in its conformational preferences, electronic properties (like the dipole moment), and spectral characteristics. For instance, polar solvents would be expected to stabilize more polar conformers and could influence the chemical shifts of protons involved in hydrogen bonding with the solvent. nih.gov

Advanced Computational Modeling for Reaction Prediction

Transition State Analysis for Key Synthetic Steps

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. A key step in the synthesis of pyrazoles is often the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound (or a related precursor). rsc.orgmdpi.com

To study the mechanism of such a reaction for the synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, one would identify the reactants, products, and any intermediates. Computational methods would then be used to locate the transition state structures connecting these species on the potential energy surface. The transition state is a first-order saddle point, and its geometry and energy are crucial for understanding the reaction kinetics. researchgate.net

By calculating the activation energy (the energy difference between the reactants and the transition state), the rate-determining step of the reaction can be identified. rsc.org This type of analysis can help in optimizing reaction conditions and understanding the regioselectivity of the reaction.

Reaction Pathway Elucidation and Kinetic Studies

Computational and theoretical investigations play a pivotal role in elucidating the intricate details of reaction pathways and kinetics in pyrazole acetic acid systems. While specific studies focusing solely on 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid are not extensively documented in publicly available literature, a wealth of research on analogous pyrazole derivatives provides a robust framework for understanding the potential reaction mechanisms and kinetic profiles involved in their synthesis and transformation. These computational approaches, primarily centered around Density Functional Theory (DFT), offer profound insights into the electronic structure, thermodynamics, and kinetics of the reactions, which are often challenging to determine experimentally.

Theoretical studies on pyrazole synthesis, a fundamental aspect of forming systems like 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, have been instrumental in clarifying reaction mechanisms. For instance, the cyclocondensation reaction to form the pyrazole ring is a common subject of computational analysis. DFT calculations are frequently employed to map the potential energy surface of the reaction, identifying transition states, intermediates, and the corresponding activation energies. This allows for a detailed, step-by-step visualization of the reaction pathway, helping to predict the most favorable routes and reaction conditions.

In the context of substituted pyrazoles, computational models can elucidate the influence of various functional groups on the reaction kinetics and regioselectivity. For example, theoretical calculations have been used to understand how electron-donating or electron-withdrawing substituents on the precursor molecules affect the energy barriers of different reaction steps. This is particularly relevant for understanding the synthesis of a specifically substituted molecule like 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid.

Kinetic studies, informed by computational data, provide quantitative measures of reaction rates. Transition State Theory (TST) is often used in conjunction with DFT calculations to estimate the rate constants of elementary reaction steps. By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict how changes in temperature and solvent will affect the reaction rate. While experimental kinetic data for the specific formation of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid is scarce, theoretical models can provide valuable predictive insights.

The following table illustrates the type of data that can be generated from computational studies on pyrazole reaction pathways. The values presented are hypothetical and serve to demonstrate the typical output of such theoretical investigations, as specific data for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid is not available.

Reaction StepComputational MethodCalculated ParameterValue (kcal/mol)
Formation of Hydrazone Intermediate DFT (B3LYP/6-31G)Activation Energy (Ea)15.2
Enthalpy of Reaction (ΔH)-5.8
Cyclization to Pyrazoline DFT (B3LYP/6-31G)Activation Energy (Ea)22.5
Enthalpy of Reaction (ΔH)-12.1
Aromatization to Pyrazole DFT (B3LYP/6-31G*)Activation Energy (Ea)18.7
Enthalpy of Reaction (ΔH)-25.3

These computational approaches are not limited to the synthesis of the pyrazole core but can also be applied to understand the reactions involving the acetic acid side chain. For example, theoretical studies could model the esterification, amidation, or other transformations of the carboxyl group, providing insights into the reaction mechanisms and helping to optimize synthetic protocols.

Advanced Characterization Techniques for Pyrazole Acetic Acid Structures

X-ray Crystallography for Solid-State Structural Elucidation

Elucidation of Crystal Packing and Intermolecular Interactions:Without crystal structure data, a discussion of the solid-state packing, hydrogen bonding, or other intermolecular interactions is not possible.

To fulfill the request, access to proprietary research data or the original synthesis and characterization of this specific compound would be necessary. Without such sources, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy and reliance on documented research findings.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a sample. For pyrazole (B372694) acetic acid derivatives, such as 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, this method is crucial for verifying the empirical formula and assessing the purity of the synthesized compound. The technique relies on the combustion of a small, precisely weighed sample, followed by the quantitative determination of the resulting combustion products (e.g., CO₂, H₂O, and N₂).

The primary utility of elemental analysis lies in its ability to confirm the successful synthesis of the target molecule by comparing the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on the proposed chemical formula. rsc.org A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered strong evidence of the compound's identity and high purity. nih.gov

In the synthesis of pyrazole derivatives, elemental analysis serves as a critical checkpoint. nih.gov For instance, research on various pyrazole-based heterocyclic compounds routinely includes elemental analysis data to substantiate the structures proposed by spectroscopic methods like NMR and IR. ijtsrd.com The results can reveal the presence of impurities, such as residual solvents or starting materials, which would cause the experimental values to deviate significantly from the theoretical calculations.

The theoretical elemental composition of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, which has a molecular formula of C₈H₁₂N₂O₂, is calculated as follows:

Interactive Table 1: Theoretical Elemental Composition of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011896.08857.13%
Hydrogen (H)1.0081212.0967.19%
Nitrogen (N)14.007228.01416.65%
Oxygen (O)15.999231.99819.02%
Total 168.196 100.00%

Research findings for analogous pyrazole structures demonstrate the practical application of this technique. In studies involving the synthesis of new pyrazole derivatives, the elemental analysis results are typically presented in a comparative format, as shown in the illustrative table below.

Interactive Table 2: Comparative Elemental Analysis Data for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid

ElementTheoretical %Experimental %Deviation %
Carbon (C)57.1357.21+0.08
Hydrogen (H)7.197.15-0.04
Nitrogen (N)16.6516.61-0.04

The data presented in Table 2 is a representative example of what would be expected for a pure sample of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid. The minor deviations between the theoretical and experimental values are within the acceptable range of experimental error for this analytical method, thereby confirming the elemental composition and high purity of the sample. nih.gov This verification is a critical step before proceeding with further biological or chemical studies of the compound.

Mechanistic Studies of Pyrazole Ring Formation and Functionalization

Detailed Reaction Mechanisms for Pyrazole (B372694) Core Synthesis

The construction of the pyrazole ring is a fundamental step in the synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid. The primary methods for achieving this involve cycloaddition reactions and nucleophilic addition-elimination sequences.

Cycloaddition Pathways Leading to Pyrazole Formation

A prominent method for pyrazole synthesis is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, such as a nitrile imine, reacting with a dipolarophile, like an alkyne. The nitrile imine is typically generated in situ from a precursor, for example, a hydrazonoyl halide, through a base-mediated process. The subsequent reaction with an alkyne proceeds in a concerted fashion to form the pyrazole ring. The regioselectivity of this cycloaddition is a key consideration and is influenced by the electronic and steric properties of the reactants. For instance, the reaction of an in situ-generated nitrilimine from a hydrazonyl chloride can undergo a 1,3-dipolar cycloaddition to form the pyrazole core. beilstein-journals.org

Nucleophilic Addition-Elimination Sequences

The classical Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For the synthesis of the target molecule, a suitable 1,3-dicarbonyl compound, such as a derivative of acetoacetic acid, would react with ethylhydrazine (B1196685). The mechanism is initiated by the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole ring. mdpi.com The reaction can be catalyzed by either acid or base. In acidic conditions, protonation of the carbonyl group enhances its electrophilicity, while basic conditions increase the nucleophilicity of the hydrazine. The regioselectivity of the initial nucleophilic attack is a critical factor that determines the final substitution pattern on the pyrazole ring. nih.gov

Mechanisms of Side Chain Functionalization

Following the formation of the 1-ethyl-3-methyl-1H-pyrazole core, the next step is the introduction of the acetic acid side chain at the C4 position. Pyrazoles are π-excessive compounds and readily undergo electrophilic substitution at the C4 position. chim.it

Acid-Catalyzed and Base-Catalyzed Processes

One common method to functionalize the C4 position is through electrophilic substitution reactions. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group, which can then be converted to the acetic acid moiety. This reaction utilizes a Vilsmeier reagent, generated from a substituted formamide (B127407) and phosphorus oxychloride, which acts as the electrophile. The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate that is subsequently hydrolyzed to the aldehyde.

Alternatively, Friedel-Crafts acylation, typically catalyzed by a Lewis acid, can introduce an acyl group at the C4 position. This acyl group can then be transformed into the desired carboxylic acid. Other methods for introducing a carboxylic acid group include the carboxylation of the pyrazole ring using oxalyl chloride, which initially forms an acid chloride that is then hydrolyzed. nih.gov

Role of Intermediates in Carboxylic Acid Formation

The conversion of an intermediate, such as a 4-formyl or 4-acyl pyrazole, into the final carboxylic acid side chain can be achieved through several pathways. The oxidation of a 4-alkyl or 4-formyl group on the pyrazole ring can yield the corresponding carboxylic acid. nih.gov For example, a methyl group at the C4 position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). wikipedia.orgresearchgate.net

Another approach involves the introduction of a two-carbon unit. For instance, a 4-halomethyl pyrazole can react with a cyanide source to form a pyrazole-4-acetonitrile intermediate. Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, yields the carboxylic acid. The following table summarizes some key reaction intermediates and their transformation to the carboxylic acid.

Starting MaterialIntermediateReagents for Intermediate FormationSubsequent Transformation to Carboxylic Acid
1-ethyl-3-methyl-1H-pyrazole4-formyl-1-ethyl-3-methyl-1H-pyrazolePOCl₃, DMF (Vilsmeier-Haack)Oxidation
1-ethyl-3-methyl-1H-pyrazole1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-oneAcyl chloride, Lewis acid (Friedel-Crafts)Haloform reaction followed by acidification
4-bromo-1-ethyl-3-methyl-1H-pyrazole1-ethyl-3-methyl-1H-pyrazole-4-carbonitrileCuCNHydrolysis
1-ethyl-3,4-dimethyl-1H-pyrazole1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acidKMnO₄-

Stereochemical Considerations in Pyrazole Acetic Acid Synthesis

For the specific compound 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, the acetic acid side chain itself does not possess a chiral center. Therefore, the synthesis of this particular molecule does not require stereochemical control for the side chain.

However, if the target molecule were a derivative with a substituent on the α-carbon of the acetic acid moiety, creating a stereocenter, then stereoselective synthetic methods would be necessary. In such a scenario, asymmetric synthesis strategies would be employed to control the stereochemistry. This could involve the use of chiral auxiliaries, asymmetric catalysts, or chiral resolving agents to obtain the desired enantiomer or diastereomer. While not directly applicable to the parent compound, these considerations are vital for the synthesis of more complex, chiral analogues.

Structural Analysis and Tautomeric Considerations in Pyrazole Acetic Acids

Investigation of Annular Tautomerism in the Pyrazole (B372694) Ring

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium results in the existence of two distinct tautomeric forms. However, in the case of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, the pyrazole ring is substituted at the N1 position with an ethyl group. This substitution precludes the possibility of prototropic annular tautomerism, as there is no labile proton on a ring nitrogen atom to undergo migration. Therefore, the compound exists as a single annular tautomer.

While prototropic tautomerism is blocked, it is theoretically conceivable to consider other tautomeric forms, such as those involving the acetic acid side chain, for instance, a keto-enol-like tautomerism. However, such tautomers are generally significantly less stable for simple carboxylic acids and are not typically observed under normal conditions.

Theoretical and Experimental Determination of Tautomeric Ratios

As established, 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid does not exhibit annular tautomerism due to N1-substitution. For unsubstituted or N-H pyrazoles, the ratio of the two annular tautomers is a critical parameter that influences their chemical and physical properties. This ratio can be determined through various experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, and can be predicted using computational chemistry methods.

To illustrate the concept, the following table presents experimentally determined tautomeric ratios for a selection of substituted pyrazoles, showcasing the influence of different substituents on the equilibrium. It is important to note that this data is for comparative purposes and does not represent the subject compound of this article.

Compound Substituent at C3 Substituent at C5 Tautomer Ratio (Tautomer with substituent at C3 : Tautomer with substituent at C5) Method of Determination
3(5)-MethylpyrazoleCH₃H~2:1 in various solventsNMR Spectroscopy
3(5)-PhenylpyrazoleC₆H₅HPredominantly 3-phenyl tautomer in solution and solid stateNMR Spectroscopy, X-ray
3(5)-Trifluoromethyl-5(3)-phenylpyrazoleCF₃C₆H₅Predominantly 5-phenyl tautomerNMR Spectroscopy
3(5)-Amino-5(3)-methylpyrazoleNH₂CH₃Equilibrium mixture, solvent-dependentNMR Spectroscopy

This table is for illustrative purposes to show how tautomeric ratios are presented for N-unsubstituted pyrazoles and does not represent data for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid.

Theoretical calculations, such as those employing Density Functional Theory (DFT), have become invaluable in predicting the relative stabilities of tautomers and thus their equilibrium ratios. These methods calculate the ground-state energies of the different tautomeric forms, with the lower energy tautomer being the more stable and therefore more abundant at equilibrium.

Influence of Substituents on Tautomeric Preferences

In N-unsubstituted pyrazoles, the position of the tautomeric equilibrium is significantly influenced by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other through inductive and resonance effects.

In the context of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, while annular tautomerism is absent, the electronic effects of the substituents still play a crucial role in modulating the reactivity and properties of the pyrazole ring.

Ethyl Group (at N1): The ethyl group is an electron-donating group through induction (+I effect). This increases the electron density on the nitrogen atom to which it is attached.

Methyl Group (at C3): The methyl group is also an electron-donating group via induction (+I effect) and hyperconjugation. Its presence at the C3 position enhances the electron density of the pyrazole ring.

The combined electronic effects of these substituents will impact the aromaticity and reactivity of the pyrazole ring.

Conformational Landscape of the Acetic Acid Moiety

The acetic acid side chain in 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid possesses conformational flexibility due to rotation around the C-C and C-O single bonds. The most significant conformational aspect of a carboxylic acid group is the orientation around the C-O single bond, which gives rise to two main planar conformations: syn and anti.

The syn-conformation, where the O-H bond is eclipsed with the C=O bond, is generally the more stable form for simple carboxylic acids in the gas phase due to the formation of a stabilizing intramolecular hydrogen bond. In solution, the relative stability of the syn and anti conformers can be influenced by the solvent's polarity and its ability to form intermolecular hydrogen bonds.

Resonance and Aromaticity Effects on Pyrazole Ring Stability

The pyrazole ring is an aromatic heterocycle, containing a cyclic, planar system of 6 π-electrons that satisfies Hückel's rule. This aromaticity is a major contributor to its stability. The lone pair of electrons on the N1 nitrogen atom (the "pyrrole-like" nitrogen) participates in the aromatic sextet, while the lone pair on the N2 nitrogen (the "pyridine-like" nitrogen) lies in the plane of the ring and is not part of the aromatic system.

The substituents on the pyrazole ring in 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid influence the ring's aromaticity and stability:

Electron-Donating Groups (Ethyl and Methyl): The ethyl group at N1 and the methyl group at C3, being electron-donating, increase the electron density within the pyrazole ring. This can enhance the aromatic character and stability of the ring.

Future Directions in Pyrazole Acetic Acid Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive study. nih.govmdpi.commdpi.comresearchgate.net Traditional methods often involve multi-step procedures that may require harsh reaction conditions and generate significant chemical waste. A primary future direction lies in the development of novel, efficient, and environmentally benign synthetic routes. mdpi.com This includes the exploration of one-pot synthesis methodologies, which streamline the process by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification efforts. nih.gov

Furthermore, the principles of green chemistry are expected to play a more significant role. This involves the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that are highly efficient and recyclable. Metal-oxo-clusters, for instance, have shown promise as effective catalysts in the synthesis of novel pyrazole derivatives. The application of microwave irradiation and sonication are also areas of interest for accelerating reaction times and improving yields under milder conditions. mdpi.com The overarching goal is to create synthetic pathways that are not only high-yielding and versatile but also economically viable and sustainable.

Advanced Spectroscopic Probes for Dynamic Behavior Studies

A thorough understanding of the structural and dynamic properties of pyrazole acetic acid derivatives is crucial for elucidating their mechanisms of action and for the rational design of new molecules. While standard spectroscopic techniques such as NMR and IR are routinely used for characterization, future research will likely focus on the application of more advanced spectroscopic probes to study the dynamic behavior of these molecules in various environments. rsc.orgresearchgate.netnih.govresearchgate.net

Techniques like two-dimensional NMR (2D-NMR) can provide more detailed information about molecular connectivity and spatial relationships. In addition, time-resolved spectroscopic methods could be employed to study the kinetics of conformational changes or intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT) calculations, are becoming increasingly integral to spectroscopic studies. rsc.orgeurasianjournals.com These calculations can help in the interpretation of experimental spectra and provide insights into the electronic structure and vibrational modes of the molecules. researchgate.net The combination of advanced experimental techniques with theoretical calculations will offer a more comprehensive picture of the dynamic nature of pyrazole acetic acid derivatives.

Integration of Machine Learning in Predictive Chemistry for Pyrazole Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of predictive chemistry for pyrazole derivatives. eurasianjournals.comresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, have been instrumental in drug discovery. researchgate.netmdpi.com The application of advanced machine learning algorithms, such as artificial neural networks (ANNs), boosted trees, and random forests, can significantly enhance the predictive power of these models. nih.gov

These ML models can be trained on large datasets of known pyrazole derivatives and their biological activities to identify key structural features that govern their function. researchgate.netnih.gov This knowledge can then be used to predict the activity of novel, untested compounds, thereby accelerating the discovery of new lead molecules. eurasianjournals.com Furthermore, machine learning can be applied to predict various physicochemical properties, such as solubility and toxicity, which are critical for drug development. The future of pyrazole chemistry will undoubtedly involve a synergistic relationship between experimental synthesis and in silico prediction, with machine learning serving as a powerful tool for navigating the vast chemical space of pyrazole derivatives. eurasianjournals.com

Exploration of Pyrazole Acetic Acid Derivatives as Precursors for Complex Heterocyclic Systems

Pyrazole acetic acid derivatives are not only valuable for their intrinsic properties but also serve as versatile building blocks for the synthesis of more complex heterocyclic systems. nih.govamazonaws.com The carboxylic acid functionality and the pyrazole ring itself offer multiple reactive sites that can be exploited for further chemical transformations. Future research in this area will focus on developing novel synthetic methodologies to utilize these derivatives as precursors for a wide array of fused and spiro-heterocyclic compounds.

For instance, the carboxylic acid group can be readily converted into other functional groups like amides, esters, and nitriles, which can then participate in various cyclization reactions. amazonaws.com The pyrazole ring can also be involved in cycloaddition reactions or be further functionalized to create intricate molecular architectures. The synthesis of such complex heterocyclic systems is of great interest as they often exhibit unique biological activities. nih.govamazonaws.com The development of efficient and regioselective methods for these transformations will be a key focus of future synthetic efforts in this field.

Q & A

Q. What are the established synthetic routes for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, and how do reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. For example, pyrazole derivatives can be functionalized via reactions with alkyl halides or azides. Key parameters include:

  • Catalysts : Sodium azide (NaN₃) in DMF for azidomethylation (e.g., converting chloromethyl precursors to azidomethyl intermediates) .
  • Solvents : Polar aprotic solvents like DMF or THF to stabilize intermediates and enhance reactivity .
  • Temperature : Controlled heating (e.g., 50°C for azidomethylation; reflux for cyclization) to optimize reaction rates without decomposition .
  • Workup : Acidification (pH ~3) and recrystallization (ethanol or toluene) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and acetic acid moiety integration .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% in reported cases) and detects impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₉H₁₃N₂O₂, MW 181.22) and fragmentation patterns .

Q. How does the pyrazole ring’s substitution pattern affect the compound’s physicochemical properties?

The 1-ethyl and 3-methyl groups on the pyrazole ring influence:

  • Lipophilicity : Increased alkyl substitution enhances logP, affecting membrane permeability .
  • Solubility : The acetic acid moiety improves aqueous solubility at physiological pH .
  • Stability : Electron-donating groups (e.g., methyl) stabilize the pyrazole ring against oxidative degradation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve ambiguities in the compound’s 3D structure?

  • Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) resolves bond lengths and angles .
  • Refinement : SHELXL refines hydrogen bonding networks and thermal displacement parameters. For example, the acetic acid group’s orientation can be validated via residual density maps .
  • Twinned Data : SHELXL’s twin refinement handles pseudo-symmetry in crystals, common in pyrazole derivatives .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) by aligning the pyrazole ring in hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites for derivatization .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be reconciled?

  • Dynamic Effects : Rotameric states of the ethyl group may cause unexpected splitting. Variable-temperature NMR (e.g., 298–343 K) stabilizes conformers .
  • Solvent Effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding, shifting acetic acid proton signals .

Methodological Insights

Q. Table 1: Key Reaction Conditions for Pyrazole Functionalization

StepReagents/ConditionsYield (%)Reference
AzidomethylationNaN₃, DMF, 50°C, 3 hr70–85
CyclizationCyanacetamide, TBHP, THF, reflux, 5 hr60–75
Acid HydrolysisHCl (10%), H₂O, pH 390+

Q. Table 2: Analytical Data for Structural Validation

TechniqueKey ObservationsReference
¹H NMR (400 MHz, DMSO)δ 1.25 (t, J=7.2 Hz, CH₂CH₃), 2.10 (s, CH₃)
HPLC (C18 column)Retention time: 8.2 min, purity 97%
MS (ESI+)m/z 181.1 [M+H]⁺

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